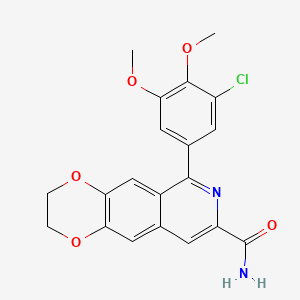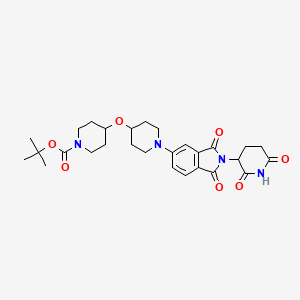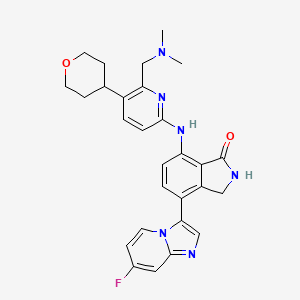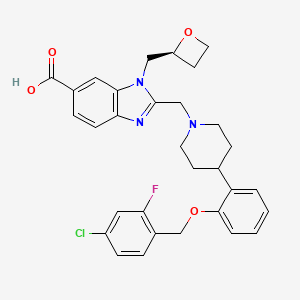![molecular formula C23H29N7O3 B12378000 N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B12378000.png)
N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide is a complex organic compound that features a combination of azetidine, pyrimidine, and pyrazole moieties. These structural elements are known for their significant roles in medicinal chemistry, contributing to the compound’s potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide involves multiple steps, starting with the preparation of the azetidine and pyrazole intermediates. The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The pyrazole ring is typically formed via cyclization reactions involving hydrazines and 1,3-diketones.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.
化学反応の分析
Types of Reactions
N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifibrotic properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fibrosis and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit collagen prolyl 4-hydroxylases, reducing collagen production and fibrosis .
類似化合物との比較
Similar Compounds
Pyrimidine Derivatives: Compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate.
Imidazole Derivatives: Compounds containing the imidazole ring, known for their broad range of biological activities.
Uniqueness
N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide is unique due to its combination of azetidine, pyrimidine, and pyrazole moieties, which contribute to its diverse biological activities and potential therapeutic applications.
特性
分子式 |
C23H29N7O3 |
|---|---|
分子量 |
451.5 g/mol |
IUPAC名 |
N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C23H29N7O3/c1-15(14-30-8-5-9-30)25-22(31)21-13-20(28-29(21)2)19-6-7-24-23(27-19)26-16-10-17(32-3)12-18(11-16)33-4/h6-7,10-13,15H,5,8-9,14H2,1-4H3,(H,25,31)(H,24,26,27)/t15-/m0/s1 |
InChIキー |
YLCFOHVAOBLAIK-HNNXBMFYSA-N |
異性体SMILES |
C[C@@H](CN1CCC1)NC(=O)C2=CC(=NN2C)C3=NC(=NC=C3)NC4=CC(=CC(=C4)OC)OC |
正規SMILES |
CC(CN1CCC1)NC(=O)C2=CC(=NN2C)C3=NC(=NC=C3)NC4=CC(=CC(=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12377918.png)
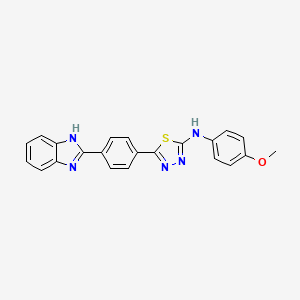
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12377940.png)
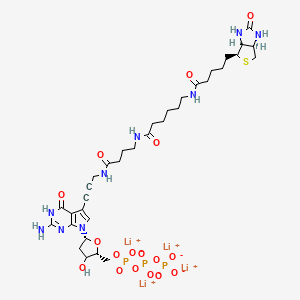
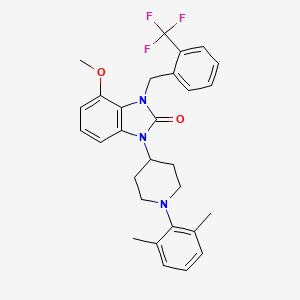
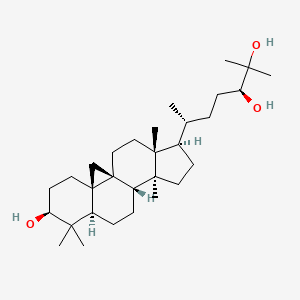
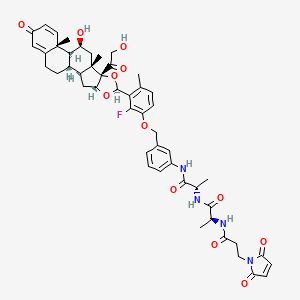
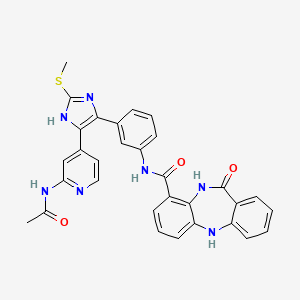
![(2S,4R)-1-[(2S)-2-(6-azidohexanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12377968.png)
